4-Ethoxy-3-(hydroxymethyl)benzoic acid
Description
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4-ethoxy-3-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C10H12O4/c1-2-14-9-4-3-7(10(12)13)5-8(9)6-11/h3-5,11H,2,6H2,1H3,(H,12,13) |
InChI Key |
LWOLJNIPSPAASO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
*Calculated based on standard atomic weights.
Key Observations:
Substituent Position and Polarity :
- The ethoxy group in this compound enhances lipophilicity compared to 4-hydroxybenzoic acid , while the hydroxymethyl group introduces hydrogen-bonding capacity.
- In contrast, 4-benzyloxy-3-methoxybenzoic acid exhibits higher molecular weight and steric bulk due to the benzyl group, reducing water solubility.
Biological Activity :
- Natural analogs like 4-hydroxy-3-(3-methoxybutyl)benzoic acid demonstrate antifungal properties, suggesting that substituent bulk and electronegativity (e.g., methoxy vs. hydroxymethyl) modulate bioactivity.
- Complex derivatives such as 5-CA-2-HM-MCBX are associated with metabolic pathways, highlighting the role of hydroxymethyl groups in drug metabolism.
Synthetic Utility :
Physicochemical Properties
- Solubility : The hydroxymethyl group in this compound improves aqueous solubility compared to purely lipophilic analogs like 4-benzyloxy-3-methoxybenzoic acid.
- Acidity : Electron-withdrawing groups (e.g., -CF₃ in 4-ethoxy-3-(trifluoromethyl)benzoic acid ) increase carboxylic acid acidity, whereas electron-donating groups (e.g., -OCH₃) decrease it.
Metabolic and Toxicological Profiles
- Metabolism : Hydroxymethyl groups are prone to oxidation or conjugation, as seen in metabolites like 5-CA-2-HM-MCBX . Ethoxy groups may undergo cytochrome P450-mediated dealkylation.
- Toxicity : Analogous compounds like 4-hydroxy-3-(methoxycarbonyl)benzoic acid exhibit acute oral toxicity (H302) and skin irritation (H315) , suggesting that substituent electronegativity impacts hazard profiles.
Preparation Methods
Reductive Functionalization of Ester Precursors
A prominent approach involves the reduction of ester intermediates to introduce the hydroxymethyl group. For instance, 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid synthesis (a structurally analogous compound) employs lithium diisopropylamide (LDA) for deprotonation, followed by carbon dioxide quenching to yield the carboxylic acid . Adapting this method, ethyl 4-ethoxy-3-formylbenzoate can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to convert the formyl group (-CHO) to hydroxymethyl (-CH₂OH). Subsequent hydrolysis of the ethyl ester under acidic or basic conditions produces the target compound .
Key Data :
-
Reduction Step : NaBH₄ in methanol at 0–25°C (Yield: 70–85%) .
-
Ester Hydrolysis : 2M NaOH in ethanol/water (1:1) at 80°C (Yield: >90%) .
Oxidation of 4-Ethoxy-3-(hydroxymethyl)benzaldehyde
4-Ethoxy-3-(hydroxymethyl)benzaldehyde (CAS 917746-81-7) serves as a direct precursor. Oxidation of the aldehyde group to a carboxylic acid is achieved using potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) . This method avoids multi-step protection/deprotection strategies and is suitable for large-scale synthesis.
Optimization Insights :
-
KMnO₄ in Acidic Medium : 0.1M H₂SO₄, 60°C, 6 hours (Yield: 78%) .
-
Byproduct Mitigation : Excess oxidant and controlled pH prevent over-oxidation to CO₂ .
Palladium-Catalyzed Coupling and Functional Group Manipulation
Aryl halides undergo Suzuki-Miyaura coupling to construct the benzene ring with pre-installed ethoxy and hydroxymethyl groups. For example, 3-bromo-4-ethoxybenzoic acid is reacted with a hydroxymethyl-containing boronic ester under Pd(PPh₃)₄ catalysis . Post-coupling hydrolysis of the ester yields the final product.
Representative Protocol :
-
Coupling Reaction : 5 mol% Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C (Yield: 65–75%) .
-
Challenges : Steric hindrance at the 3-position necessitates elevated temperatures .
One-Pot Synthesis via Metal-Organic Frameworks (MOFs)
MOF-catalyzed oxidation of p-xylene derivatives offers a streamlined route. For example, Cu-MOFs in acetonitrile with hydrogen peroxide selectively oxidize the methyl group to hydroxymethyl while introducing the ethoxy group via in situ alkylation .
Performance Metrics :
Comparative Analysis of Methods
| Method | Steps | Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Functionalization | 3 | 70–85% | High purity, scalable | Requires ester precursor |
| Aldehyde Oxidation | 2 | 78% | Short reaction sequence | Over-oxidation risks |
| Palladium Coupling | 4 | 65–75% | Modular substrate design | Costly catalysts, steric challenges |
| Protection/Deprotection | 4 | 70–88% | Selective functionalization | Multi-step, lower atom economy |
| MOF-Catalyzed Oxidation | 1 | 96% | High efficiency, mild conditions | Catalyst synthesis complexity |
Q & A
Q. What are the optimal synthetic routes for 4-Ethoxy-3-(hydroxymethyl)benzoic acid in laboratory settings?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the benzoic acid core. A common approach involves:
Alkylation : Introduce the ethoxy group at position 4 by reacting 3-(hydroxymethyl)benzoic acid with ethyl bromide in the presence of a base (e.g., NaH) .
Protection/Deprotection : Protect the hydroxymethyl group (e.g., using acetyl chloride) during alkylation to prevent side reactions, followed by deprotection under mild acidic conditions .
- Alternative Route : Reduction of 4-ethoxy-3-formylbenzoic acid using sodium borohydride (NaBH₄) in methanol yields the hydroxymethyl derivative .
Q. How can the structural integrity and purity of this compound be verified?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refining crystal structures to confirm the spatial arrangement of substituents .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to identify peaks for ethoxy (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), hydroxymethyl (δ ~4.5 ppm for CH₂OH), and carboxylic acid (δ ~12–13 ppm) .
- IR : Confirm O-H (2500–3000 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-O-C (1100–1250 cm⁻¹) stretches .
- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with electrospray ionization .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- General Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Store away from strong oxidizers (e.g., HNO₃) to prevent hazardous decomposition (e.g., CO release) .
- Toxicity Mitigation : While acute toxicity data are limited, follow protocols for benzoic acid derivatives, including fume hood use and waste neutralization .
Advanced Research Questions
Q. How do electronic effects of the ethoxy and hydroxymethyl substituents influence the compound’s acidity and reactivity?
- Methodological Answer :
- Acidity Studies : Measure pKa via potentiometric titration. The ethoxy group (electron-donating) reduces acidity compared to unsubstituted benzoic acid, while the hydroxymethyl (weakly electron-withdrawing) may slightly counteract this effect. Compare with analogs (e.g., 3-methoxy derivatives) .
- Reactivity : The hydroxymethyl group is prone to oxidation (→ carboxylic acid) or esterification. Use DFT calculations (e.g., Gaussian) to model substituent effects on reaction pathways .
Q. What computational methods are recommended for predicting pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate solubility (LogP), bioavailability, and metabolic stability. The hydroxymethyl group may enhance solubility but reduce membrane permeability .
- Docking Studies : Employ AutoDock Vina to explore interactions with biological targets (e.g., enzymes in inflammation pathways) .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Data Triangulation : Compare synthetic conditions (e.g., solvent polarity, catalyst load) across studies. For example, Sn-BEA catalysts improve yields in hydroxymethyl group retention .
- By-Product Analysis : Use LC-MS to identify side products (e.g., over-oxidized or de-ethoxylated species) and optimize reaction time/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
